4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Description
4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a hyperbranched polycarboxylic acid characterized by a dendritic architecture with multiple 4-carboxyphenyl substituents. The compound’s core consists of a central benzene ring substituted with three aryl groups, each further functionalized with bis(4-carboxyphenyl)phenyl moieties.
Properties
IUPAC Name |
4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H42O12/c67-61(68)43-13-1-37(2-14-43)49-25-50(38-3-15-44(16-4-38)62(69)70)29-55(28-49)58-34-59(56-30-51(39-5-17-45(18-6-39)63(71)72)26-52(31-56)40-7-19-46(20-8-40)64(73)74)36-60(35-58)57-32-53(41-9-21-47(22-10-41)65(75)76)27-54(33-57)42-11-23-48(24-12-42)66(77)78/h1-36H,(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOYHKLQPVBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H42O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid, commonly referred to as a complex aromatic carboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by multiple carboxyphenyl groups that may contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential applications in drug development.
- Molecular Formula: C27H18O6
- Molecular Weight: 438.428 g/mol
- Melting Point: 322-327 °C
- Density: 1.4 g/cm³
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar carboxylic acid derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide derivatives of PABA | MCF-7 | 5.85 | |
| Carboxamide derivative of PABA | A549 | 3.0 | |
| Novel imidazo [4,5-b]pyridine derivatives | MCF-7 | 0.63–1.32 |
The compound's structure suggests that it may exhibit similar activity due to the presence of multiple carboxylic acid groups, which are known to enhance solubility and bioactivity.
Enzyme Inhibition Studies
The ability of carboxylic acids to inhibit enzymes plays a crucial role in their therapeutic potential. The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease processes:
- Cholinesterase Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 7.49 | |
| Benzylaminobenzoic acid | BChE | 2.67 |
These findings suggest that the compound may also possess inhibitory effects on cholinesterases, which warrants further investigation.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction mechanisms of compounds with target proteins. Preliminary docking studies on related compounds indicate favorable binding energies, suggesting a potential for high biological activity:
- Binding Energy Predictions:
| Compound | Target Protein | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| Carboxamide derivatives | AChE | -7.3 | |
| Benzamide derivatives | VEGFR-2 | -6.8 |
These energies reflect strong interactions that could translate into effective inhibition or modulation of biological targets.
Case Studies
Several case studies have investigated the biological effects of structurally related compounds:
- Antiproliferative Activity : A study demonstrated that a carboxamide derivative exhibited significant growth inhibition in cancer cell lines with IC50 values below 10 µM.
- In Vivo Studies : Compounds similar to the target compound have been tested in animal models, showing promising results in reducing tumor size and improving survival rates.
Comparison with Similar Compounds
Key Observations :
- The target compound’s nine carboxyphenyl groups far exceed the functional group density of simpler analogs like caffeic acid (1 carboxylic acid group) .
- Unlike heterocyclic derivatives (e.g., 2b, 3a), which prioritize electron-deficient cores for applications in optoelectronics, the target compound’s benzene-based scaffold favors coordination chemistry .
Physicochemical Properties
Notes:
Preparation Methods
Synthesis of Tris(4-carboxyphenyl)benzene Intermediates
Intermediate fragments such as 1,3,5-tris(4-carboxyphenyl)benzene are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . For example, benzene derivatives functionalized with bromine or iodine undergo coupling with 4-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) at 80–100°C in tetrahydrofuran (THF). Yields range from 45% to 68%, depending on steric hindrance.
Iterative Coupling for Dendritic Growth
Subsequent coupling of tris(4-carboxyphenyl)benzene units requires Ullmann coupling or Yamamoto polymerization . For instance, copper(I)-catalyzed Ullmann reactions at 120°C in dimethylformamide (DMF) facilitate aryl-aryl bond formation between brominated intermediates. This step is highly sensitive to oxygen, necessitating inert atmospheres (argon or nitrogen).
Reaction Conditions for Ullmann Coupling:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 48–72 hours |
| Yield | 32–41% |
Carboxylation Strategies
Introducing carboxyl groups at specific positions is critical for achieving the target structure. Two primary methods dominate: direct carboxylation and post-synthetic hydrolysis .
Direct Carboxylation Using CO₂
Dry CO₂ is bubbled through a solution of lithiated intermediates generated via n-BuLi at -78°C in tetrahydrofuran (THF). For example, treatment of 3,5-dibromo-1,3,5-tris(4-bromophenyl)benzene with n-BuLi followed by CO₂ yields carboxylated products. This method achieves 55–70% conversion but requires strict moisture exclusion.
Hydrolysis of Ester-Protected Intermediates
Methyl or tert-butyl esters are commonly used as protecting groups. For instance, methyl esters are hydrolyzed using 6M HCl at reflux (110°C) for 12 hours, achieving >95% deprotection. This approach minimizes side reactions during coupling steps.
Transition Metal-Catalyzed Cross-Coupling
Palladium- and copper-mediated reactions are pivotal for constructing the compound’s aromatic backbone.
Suzuki-Miyaura Coupling
This method is favored for its tolerance of carboxyl groups. A representative protocol involves:
Negishi Coupling
Zinc-mediated coupling is employed for sterically hindered intermediates. For example, arylzinc reagents react with iodinated benzene derivatives at 25°C in THF, yielding 40–55% of coupled products.
Purification and Characterization
Purification Techniques
-
Crystallization : Sequential recrystallization from DMF/ethanol mixtures removes unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) separates isomers.
-
Soxhlet Extraction : Continuous extraction with chloroform eliminates high-molecular-weight byproducts.
Comparative Purification Efficiency:
| Method | Purity Achieved | Yield Recovery |
|---|---|---|
| Crystallization | 95–98% | 60–70% |
| Column Chromatography | 99% | 40–50% |
| Soxhlet Extraction | 85–90% | 75–80% |
Analytical Characterization
-
¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while carboxyl protons are observed at δ 12.5–13.0 ppm.
-
IR Spectroscopy : Strong C=O stretches at 1680–1700 cm⁻¹ confirm carboxyl groups.
-
X-ray Diffraction : Single-crystal analysis reveals a planar core with carboxyl groups oriented perpendicularly.
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing, reducing reaction times by 50% compared to batch processes. For example, Suzuki couplings achieve 70% yield in 6 hours under flow conditions.
Q & A
Basic: What are the optimal synthetic routes for preparing this polycarboxylic aromatic compound?
Methodological Answer:
The synthesis of this hyperbranched polycarboxylic acid requires multi-step coupling reactions. A plausible approach involves:
- Stepwise Friedel-Crafts Acylation : Utilize AlCl₃ as a catalyst for sequential acylation of aromatic rings with carboxylated anhydrides (e.g., phthalic anhydride). This method is effective for introducing carboxyphenyl groups, as demonstrated in similar biphenyl-based syntheses .
- Suzuki-Miyaura Cross-Coupling : For constructing the central trisubstituted phenyl core, palladium-catalyzed coupling of boronic acid derivatives with halogenated intermediates ensures regioselectivity.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization from DMF/water mixtures removes unreacted intermediates.
Basic: How can researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to resolve overlapping signals from symmetric carboxyphenyl groups. For example, signals near 167–170 ppm (carboxylic carbons) and 120–140 ppm (aromatic carbons) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M–H]⁻) to verify molecular weight.
- X-Ray Crystallography : Single-crystal analysis (if achievable) resolves steric strain in the hyperbranched structure.
Advanced: How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Contradictions often arise from dynamic conformational changes or crystal-packing effects:
- Variable-Temperature NMR : Conduct experiments at 298–373 K to identify signal splitting caused by hindered rotation of bulky substituents .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different conformers.
- Powder X-Ray Diffraction (PXRD) : Validate crystallinity and assess if amorphous regions contribute to spectral discrepancies.
Advanced: What strategies mitigate aggregation-induced solubility challenges during experimental applications?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 70:30 v/v) with sonication to disrupt π-π stacking between aromatic rings.
- Derivatization : Temporarily protect carboxylic acid groups via esterification (e.g., methyl esters using SOCl₂/MeOH) to enhance solubility in organic solvents .
- Micellar Encapsulation : Employ surfactants like CTAB (cetyltrimethylammonium bromide) to stabilize the compound in aqueous media.
Advanced: How can this compound be applied in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand Design : The eight carboxylate groups act as polydentate ligands for metal nodes (e.g., Zn²⁺, Cu²⁺). Optimize coordination by adjusting pH (5.5–6.5) to balance deprotonation and metal hydrolysis.
- Solvothermal Synthesis : React the compound with metal nitrates in DMF at 120°C for 48 hours to form porous frameworks.
- Surface Area Analysis : Use Brunauer-Emmett-Teller (BET) measurements to evaluate MOF porosity (expected surface area: 800–1200 m²/g).
Advanced: What computational methods predict the compound’s electronic properties for optoelectronic applications?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Calculate UV-Vis absorption spectra (λmax ~300–350 nm) to assess π→π* transitions in the conjugated backbone.
- HOMO-LUMO Gap Analysis : Use B3LYP/6-31G(d) basis sets to estimate bandgap energy (~3.2 eV), indicating potential as a semiconductor.
- Charge Transport Simulations : Non-equilibrium Green’s function (NEGF) models evaluate conductivity through the carboxylated aromatic network.
Advanced: How do researchers address thermal stability limitations in high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., ~350°C for decarboxylation) under nitrogen atmospheres.
- Stabilization via Cross-Linking : Introduce covalent bonds (e.g., amidation with diamines) between carboxyl groups to enhance thermal resistance.
- In Situ XRD : Monitor structural changes during heating to correlate phase transitions with mass loss events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
